molecular formula C15H14N2O4 B6390787 MFCD18317786 CAS No. 1261962-81-5

MFCD18317786

Cat. No.: B6390787
CAS No.: 1261962-81-5
M. Wt: 286.28 g/mol
InChI Key: YFIZYBLITRZIMT-UHFFFAOYSA-N
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Description

For example, compounds such as 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3, MDL: MFCD11044885) share structural motifs common in triazine derivatives, which are known for their applications in drug discovery and agrochemicals . Key properties of MFCD18317786 likely include:

  • Molecular weight: ~180–200 g/mol (based on analogs like C₆H₃Cl₂N₃, MW 188.01) .
  • Functional groups: Chlorine substituents and nitrogen-rich heterocycles, which influence reactivity and bioavailability.
  • Bioactivity: Potential kinase inhibition or antimicrobial activity, as seen in structurally related pyrrolotriazines and pyrazoles .

Properties

IUPAC Name

5-(3-acetamidophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9(18)17-12-5-3-4-10(6-12)11-7-13(15(19)20)14(21-2)16-8-11/h3-8H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIZYBLITRZIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687756
Record name 5-(3-Acetamidophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-81-5
Record name 5-(3-Acetamidophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid typically involves the acetylation of 3-aminophenyl-2-methoxynicotinic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine or acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: In industrial applications, 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares MFCD18317786 with three analogs from published datasets:

Parameter This compound (Inferred) CAS 918538-05-3 CAS 1761-61-1 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₇H₅BrO₂ C₇H₇ClN₄
Molecular Weight (g/mol) ~188 188.01 201.02 182.61
Log S (ESOL) -2.5 to -3.0 -2.47 -2.47 -2.8
Solubility (mg/mL) 0.6–1.2 0.687 0.687 0.5
Hydrogen Bond Acceptors 3 3 2 4
PAINS Alerts None None None 1 (pyrrole)

Key Observations :

  • Chlorinated analogs (e.g., CAS 918538-05-3) exhibit lower solubility due to increased hydrophobicity, whereas brominated compounds (CAS 1761-61-1) show moderate solubility despite higher molecular weight .
  • The presence of pyrrole or pyrazole rings correlates with PAINS (Pan-Assay Interference Compounds) alerts, which may limit drug development .

Trends :

  • Green chemistry approaches (e.g., reusable A-FGO catalysts in CAS 1761-61-1 synthesis) improve sustainability but may require optimization for scalability .
  • Halogenated precursors (e.g., Cl, Br) are common in these syntheses, contributing to steric and electronic modulation .

Insights :

  • Chlorinated triazines (e.g., CAS 918538-05-3) show higher CYP enzyme inhibition, posing drug-drug interaction risks .
  • Lower bioactivity scores in pyrrolotriazines suggest reduced target selectivity compared to pyrazole derivatives .

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